molecular formula C23H15ClN2 B14621337 2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole CAS No. 59715-27-4

2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole

Cat. No.: B14621337
CAS No.: 59715-27-4
M. Wt: 354.8 g/mol
InChI Key: BLIUIQIIDLPGJS-UHFFFAOYSA-N
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Description

2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a classical method that can be adapted for the synthesis of indole derivatives . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Larock indole synthesis .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole is unique due to its specific substitution pattern and the presence of a chloro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59715-27-4

Molecular Formula

C23H15ClN2

Molecular Weight

354.8 g/mol

IUPAC Name

2-chloro-1,4-diphenylpyrido[2,3-b]indole

InChI

InChI=1S/C23H15ClN2/c24-21-15-19(16-9-3-1-4-10-16)22-18-13-7-8-14-20(18)25-23(22)26(21)17-11-5-2-6-12-17/h1-15H

InChI Key

BLIUIQIIDLPGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4N=C3N(C(=C2)Cl)C5=CC=CC=C5

Origin of Product

United States

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